5-Éthényl-3-phényl-1,2,4-oxadiazole

Vue d'ensemble

Description

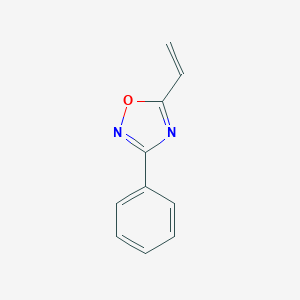

5-Ethenyl-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of an ethenyl group and a phenyl group attached to the oxadiazole ring makes it a versatile molecule with various applications in scientific research and industry.

Applications De Recherche Scientifique

Antiviral Applications

Dengue Virus Inhibition

Research has demonstrated that derivatives of 5-ethenyl-3-phenyl-1,2,4-oxadiazole exhibit potent antiviral activity against dengue virus. A study reported the synthesis of various analogues that were tested for their ability to inhibit the polymerase of dengue virus. The most effective compounds showed submicromolar activity against all four serotypes of the virus, indicating their potential as therapeutic agents for dengue fever treatment .

Mechanism of Action

These compounds function as non-nucleoside inhibitors targeting the NS5 RdRp (RNA-dependent RNA polymerase), which is crucial for viral replication. The structure-activity relationship (SAR) studies indicated that modifications on the oxadiazole ring could enhance antiviral efficacy .

Anticancer Applications

Cancer Cell Line Activity

5-Ethenyl-3-phenyl-1,2,4-oxadiazole and its derivatives have been evaluated for anticancer properties against various cancer cell lines. One notable study identified a compound with significant antiproliferative activity against drug-sensitive and drug-resistant chronic myeloid leukemia (CML) cell lines. The effective concentrations (EC50 values) ranged from 5.5 to 13.2 µM, showcasing its potential in overcoming multidrug resistance in cancer therapy .

Mechanisms and Synergy

The oxadiazole compounds are believed to exert their effects through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation. Moreover, some studies have explored their use in combination therapies to enhance the efficacy of existing anticancer drugs like doxorubicin .

Antiparasitic Applications

Trypanosomiasis and Leishmaniasis Treatment

The antiparasitic properties of 5-ethenyl-3-phenyl-1,2,4-oxadiazole have been highlighted in research focusing on Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. Compounds derived from this scaffold exhibited EC50 values as low as 2.9 µM against T. cruzi amastigotes and significant activity against Leishmania amazonensis, indicating their potential as dual-action agents against both cancer and parasitic infections .

Summary Table of Biological Activities

| Application | Target Organism/Cell Line | EC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Dengue Virus | Submicromolar | NS5 RdRp Inhibition |

| Anticancer | CML Cell Lines | 5.5 - 13.2 | Induction of Apoptosis |

| Antiparasitic | T. cruzi | 2.9 | Disruption of Parasite Metabolism |

| L. amazonensis | Not specified | Disruption of Parasite Metabolism |

Mécanisme D'action

Target of Action

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized by various research groups as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole are likely to be the key proteins or enzymes involved in these infectious diseases.

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that inhibit the growth or replication of the infectious agents .

Biochemical Pathways

Given its anti-infective properties, it can be inferred that the compound interferes with the biochemical pathways essential for the survival or replication of the infectious agents .

Result of Action

The results of the action of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole are manifested in its anti-infective properties. Specifically, certain 1,2,4-oxadiazole derivatives, such as compounds 5u and 5v, have exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This suggests that 5-Ethenyl-3-phenyl-1,2,4-oxadiazole may have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . This one-pot method allows for the efficient production of 5-ethenyl-1,2,4-oxadiazoles in high yields.

Industrial Production Methods

Industrial production methods for 5-ethenyl-3-phenyl-1,2,4-oxadiazole are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethenyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

Reduction: Reduction reactions can modify the ethenyl group or the oxadiazole ring.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl or ethenyl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison

Compared to other oxadiazoles, 5-ethenyl-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both an ethenyl and a phenyl group. This combination enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its specific structure contributes to its unique biological activities, making it a valuable compound for research and industrial applications .

Activité Biologique

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly in anticancer and antimicrobial contexts, alongside its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

5-Ethenyl-3-phenyl-1,2,4-oxadiazole features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive ethenyl and oxadiazole functionalities .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole derivatives. For instance, compounds derived from similar oxadiazoles have exhibited significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

The mechanism of action often involves the inhibition of key cellular pathways associated with cancer proliferation. For example, certain derivatives have shown to inhibit EGFR (Epidermal Growth Factor Receptor) with varying degrees of efficacy compared to established drugs like gefitinib .

Antimicrobial Activity

In addition to anticancer properties, 5-Ethenyl-3-phenyl-1,2,4-oxadiazole has been evaluated for its antimicrobial effects. The oxadiazole moiety is known for enhancing the activity against a range of pathogens.

Table 2: Antimicrobial Activity of Oxadiazole Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| A1 | Bursaphelenchus xylophilus | Lower than commercial standards |

The nematocidal activity observed in some derivatives suggests a potential application in agricultural settings for controlling pests .

The biological activity of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds can act as inhibitors of various enzymes involved in cell signaling and proliferation.

- Receptor Modulation : The interaction with receptors such as EGFR leads to altered signal transduction pathways that can inhibit tumor growth.

- DNA Interaction : Some derivatives exhibit the capacity to bind DNA or interfere with its replication processes.

Study on Anticancer Activity

A study evaluated the efficacy of a series of oxadiazole derivatives against drug-resistant chronic myeloid leukemia (CML) cell lines. The compounds were synthesized using efficient microwave-assisted methods and showed promising results with EC50 values indicating significant antiproliferative effects .

Study on Antimicrobial Activity

Another research focused on the nematocidal properties of oxadiazole derivatives against plant-parasitic nematodes. The findings highlighted that certain compounds had superior activity compared to traditional treatments, suggesting their potential use in agriculture .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

- Substituent Effects : The nature and position of substituents on the phenyl ring significantly influence anticancer activity.

- Functional Group Variations : Modifications in functional groups attached to the oxadiazole ring can enhance potency and selectivity against specific targets.

Propriétés

IUPAC Name |

5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDQQDNFXEASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28917-17-1 | |

| Record name | 5-ethenyl-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.